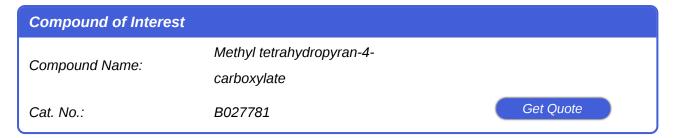


The Tetrahydropyran Motif: A Linchpin in Modern Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has cemented its role as a critical design element in a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the THP motif's role in drug discovery, from its impact on molecular properties to its application in the design of targeted therapies.

Physicochemical and Pharmacokinetic Profile of the THP Motif

The incorporation of a THP ring into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a bioisostere of a cyclohexane ring, the THP motif offers a reduction in lipophilicity, which can be advantageous for optimizing a compound's pharmacokinetic properties.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. [1]

A key challenge in drug design is mitigating off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. The basicity of amine-containing moieties is often a contributing factor to hERG liability. The introduction of a THP ring in proximity to an



amine can effectively lower its pKa, thereby reducing the risk of hERG-related adverse effects. [2]

The THP Motif in FDA-Approved Drugs: Case Studies

The strategic use of the THP motif is exemplified in several FDA-approved drugs. Here, we examine its role in three distinct therapeutic agents: omarigliptin, venetoclax, and gilteritinib.

Omarigliptin: A Once-Weekly DPP-4 Inhibitor

Omarigliptin (Marizev[™]) is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3] During its development, a key optimization was the replacement of a cyclohexylamine moiety with a 2,3,5-substituted tetrahydropyran.[2] This modification was instrumental in achieving a desirable balance of potency, selectivity, and safety.

Table 1: Impact of THP Motif on Physicochemical and Pharmacokinetic Properties of a DPP-4 Inhibitor

Compound	Structure	pKa of Primary Amine	hERG IC50 (μM)	QTc Prolongation in CV Dog Model
Cyclohexylamine Analogue	8.6	<10	Yes	
Tetrahydropyran Analogue (Omarigliptin)	7.3	23	No	_

Data sourced from: Journal of Medicinal Chemistry, 2014, 57, 12, 5396-5408[2]

The introduction of the THP ring in omarigliptin led to a significant reduction in the basicity of the primary amine, which in turn improved the hERG selectivity and eliminated the QTc prolongation observed with the cyclohexylamine analogue.[2]



Table 2: In Vitro and In Vivo Properties of Omarigliptin

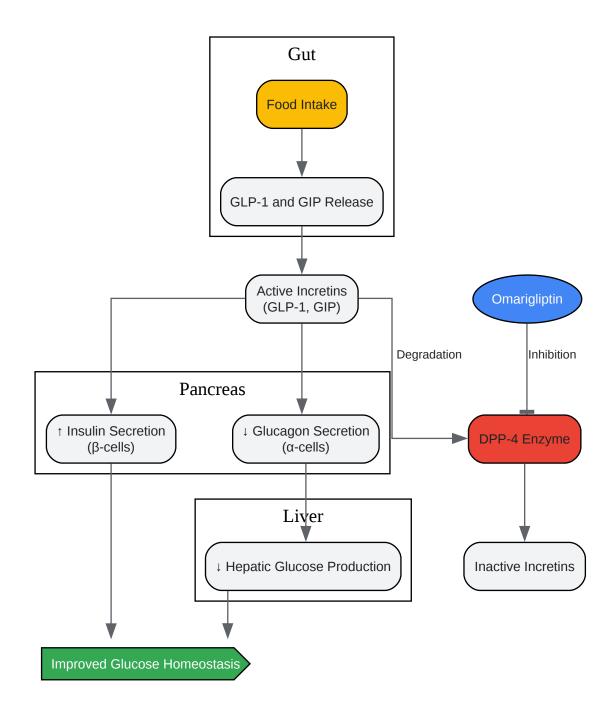
Parameter	Value	
In Vitro Pharmacology		
DPP-4 IC50	1.6 nM	
Selectivity over QPP, FAP, PEP, DPP8, DPP9	>67 µM	
Pharmacokinetics (Rat)		
Plasma Clearance (Clp)	1.1 mL min ⁻¹ kg ⁻¹	
Volume of Distribution (Vdss)	0.8 L/kg	
Terminal Half-life (T ₁ / ₂)	11 h	
Oral Bioavailability (Foral)	~100%	
Pharmacokinetics (Dog)		
Plasma Clearance (Clp)	0.9 mL min ⁻¹ kg ⁻¹	
Volume of Distribution (Vdss)	1.3 L/kg	
Terminal Half-life (T ₁ / ₂)	22 h	
Oral Bioavailability (Foral)	~100%	

Data sourced from: Journal of Medicinal Chemistry, 2014, 57, 12, 5396-5408[2]

The favorable pharmacokinetic profile of omarigliptin, characterized by low clearance and a long half-life, supports its once-weekly dosing regimen.[2]

Signaling Pathway of DPP-4 Inhibition by Omarigliptin





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Figure 1: Mechanism of action of omarigliptin in glucose homeostasis.

Venetoclax: A Selective BCL-2 Inhibitor

Venetoclax (Venclexta®) is a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor used to treat certain types of leukemia and lymphoma.[4] The THP motif in venetoclax is a key component of the molecule, contributing to its overall shape and physicochemical properties,



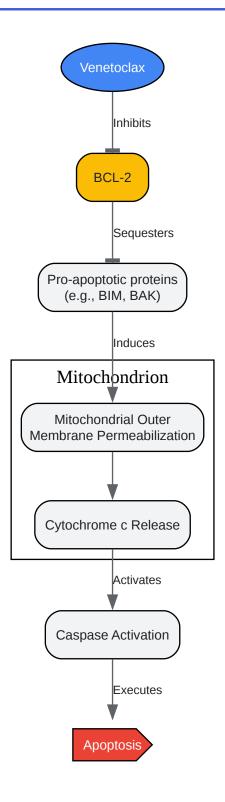




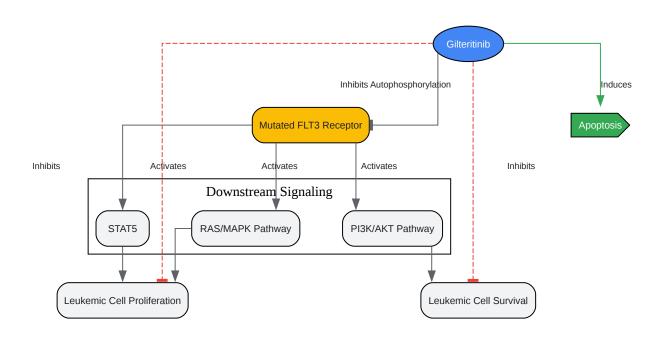
which are critical for its high-affinity binding to the hydrophobic groove of the BCL-2 protein. While specific quantitative data directly comparing a non-THP analogue is not readily available in published literature, the presence of the THP ring in the final, highly optimized clinical candidate underscores its importance in achieving the desired pharmacological profile. During degradation studies of venetoclax, one of the identified products resulted from the loss of the tetrahydropyran moiety, highlighting the chemical linkage of this group to the core structure.[5]

Signaling Pathway of BCL-2 Inhibition by Venetoclax











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